molecular formula C22H18N2O5 B6118036 3-[2-(2-PHENOXYACETAMIDO)BENZAMIDO]BENZOIC ACID

3-[2-(2-PHENOXYACETAMIDO)BENZAMIDO]BENZOIC ACID

Cat. No.: B6118036
M. Wt: 390.4 g/mol
InChI Key: LLWDLYAWKCIWIL-UHFFFAOYSA-N
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Description

3-[2-(2-Phenoxyacetamido)benzamido]benzoic acid is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes phenoxyacetamido and benzamido groups attached to a benzoic acid core. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Phenoxyacetamido)benzamido]benzoic acid typically involves multi-step reactions. One common method starts with the acylation of 2-aminobenzoic acid with phenoxyacetyl chloride to form 2-(2-phenoxyacetamido)benzoic acid. This intermediate is then further reacted with benzoyl chloride under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Phenoxyacetamido)benzamido]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2-Phenoxyacetamido)benzamido]benzoic acid stands out due to its dual functionality, combining antimicrobial and antiproliferative properties. This makes it a versatile compound for various research applications, from developing new antimicrobial agents to exploring novel cancer therapies .

Properties

IUPAC Name

3-[[2-[(2-phenoxyacetyl)amino]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c25-20(14-29-17-9-2-1-3-10-17)24-19-12-5-4-11-18(19)21(26)23-16-8-6-7-15(13-16)22(27)28/h1-13H,14H2,(H,23,26)(H,24,25)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWDLYAWKCIWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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